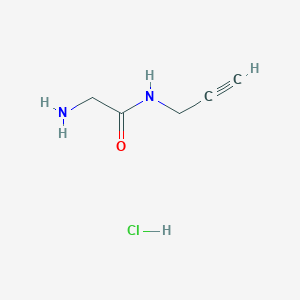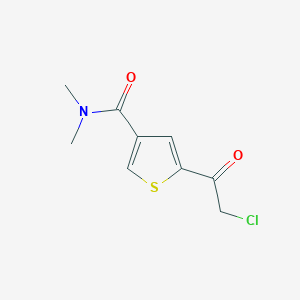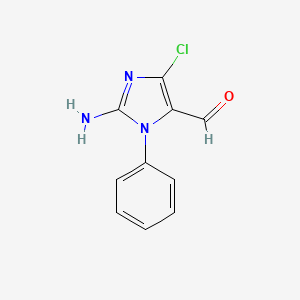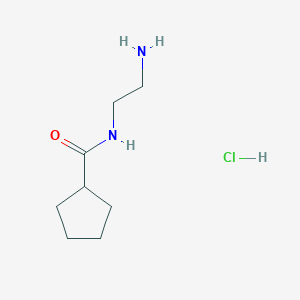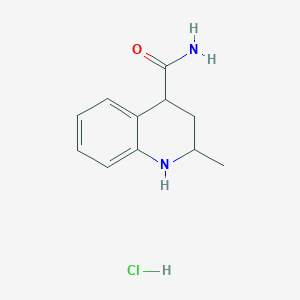
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Descripción general
Descripción
“2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is a derivative of tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Tetrahydroquinoline derivatives can be synthesized through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular formula of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis
Tetrahydroquinoline is produced by the hydrogenation of quinaldine . It’s also worth noting that the hydrogenation process is reversible .Physical And Chemical Properties Analysis
The compound is a colorless oil . The exact physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” are not available in the sources.Aplicaciones Científicas De Investigación
Synthesis of Highly Substituted Tetrahydroquinolines
This compound is used in the synthesis of highly substituted tetrahydroquinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported .
Medicinal Chemistry
2-Methyltetrahydroquinoline, a derivative of tetrahydroquinoline, is of interest in medicinal chemistry . It is a chiral compound owing to the presence of the methyl substituent and is produced by the hydrogenation of quinaldine .
Alzheimer’s Disease Therapy
The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Pesticides
Tetrahydroquinoline derivatives are used in pesticides . They have been targeted by many research groups because of their abundance in natural products and notable biological activity .
Antioxidants
Tetrahydroquinoline derivatives are also used as antioxidants . They are a key structural motif in pharmaceutical agents .
Photosensitizers
Another application of tetrahydroquinoline derivatives is in photosensitizers . They are used in a wide range of applications .
Dyes
Tetrahydroquinoline derivatives are used in dyes . They offer a rapid and highly effective strategy for the synthesis of bioactive natural products .
Pharmaceutical Testing
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is used for pharmaceutical testing . High-quality reference standards are used for accurate results .
Mecanismo De Acción
While the specific mechanism of action for “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is not explicitly stated in the sources, it’s known that tetrahydroquinoline based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Direcciones Futuras
Tetrahydroquinoline based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” and its derivatives may have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYSGNWTNSMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1520331.png)
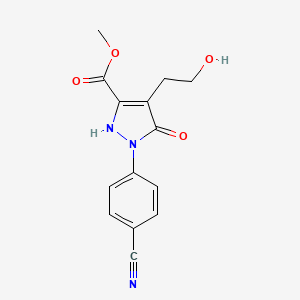
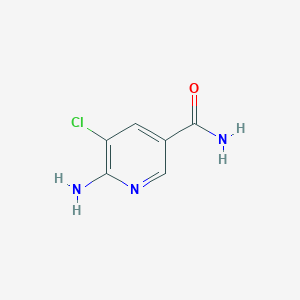

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)
![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)

![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)
![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)

